molecular formula C15H13NOS B14721645 2-(2-Ethoxyphenyl)-1,3-benzothiazole CAS No. 6265-58-3

2-(2-Ethoxyphenyl)-1,3-benzothiazole

Cat. No.: B14721645
CAS No.: 6265-58-3
M. Wt: 255.3 g/mol
InChI Key: HZZMUHABLZJHFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethoxyphenyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyphenyl)-1,3-benzothiazole typically involves the cyclization of 2-ethoxyaniline with carbon disulfide and sulfur in the presence of a base. The reaction conditions often include heating the mixture to facilitate the formation of the benzothiazole ring. Another method involves the reaction of 2-ethoxyaniline with 2-bromobenzothiazole under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyphenyl)-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Bromine in acetic acid or chloroform solutions at room temperature.

    Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups can be introduced under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the thiazole ring.

Major Products Formed

    Brominated derivatives: Formed through oxidation reactions.

    Substituted benzothiazoles: Formed through electrophilic substitution reactions.

    Dihydrobenzothiazole derivatives: Formed through reduction reactions.

Scientific Research Applications

2-(2-Ethoxyphenyl)-1,3-benzothiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyphenyl)-1,3-benzothiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenyl)-1,3-benzothiazole: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(2-Ethoxyphenyl)-1,3-benzoxazole: Contains an oxazole ring instead of a thiazole ring.

    2-(2-Ethoxyphenyl)-1,3-benzimidazole: Contains an imidazole ring instead of a thiazole ring.

Uniqueness

2-(2-Ethoxyphenyl)-1,3-benzothiazole is unique due to its specific substitution pattern and the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The thiazole ring also imparts distinct properties compared to other heterocyclic rings such as oxazole and imidazole.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

CAS No.

6265-58-3

Molecular Formula

C15H13NOS

Molecular Weight

255.3 g/mol

IUPAC Name

2-(2-ethoxyphenyl)-1,3-benzothiazole

InChI

InChI=1S/C15H13NOS/c1-2-17-13-9-5-3-7-11(13)15-16-12-8-4-6-10-14(12)18-15/h3-10H,2H2,1H3

InChI Key

HZZMUHABLZJHFB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NC3=CC=CC=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.